molecular formula C14H12FNO3S B12571278 N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide CAS No. 612063-40-8

N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide

Cat. No.: B12571278
CAS No.: 612063-40-8
M. Wt: 293.32 g/mol
InChI Key: HIUYRFXOWVOUGK-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. Schiff bases are known for their versatility and have been extensively studied for their biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide typically involves the condensation reaction between 4-fluorobenzaldehyde and 4-methoxybenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalytic amount of acid like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to interact with various molecular targets, including proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide stands out due to its specific combination of a fluorophenyl group and a methoxybenzene sulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and application .

Properties

CAS No.

612063-40-8

Molecular Formula

C14H12FNO3S

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(4-fluorophenyl)methylidene]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C14H12FNO3S/c1-19-13-6-8-14(9-7-13)20(17,18)16-10-11-2-4-12(15)5-3-11/h2-10H,1H3

InChI Key

HIUYRFXOWVOUGK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)F

Origin of Product

United States

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